Tetradecane-2,5-dione
Description
Properties
CAS No. |
51575-17-8 |
|---|---|
Molecular Formula |
C14H26O2 |
Molecular Weight |
226.35 g/mol |
IUPAC Name |
tetradecane-2,5-dione |
InChI |
InChI=1S/C14H26O2/c1-3-4-5-6-7-8-9-10-14(16)12-11-13(2)15/h3-12H2,1-2H3 |
InChI Key |
MXORPDXCAYABNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)CCC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison with Cyclic Diones
Piperazine-2,5-dione Derivatives
Piperazine-2,5-diones are six-membered nitrogen-containing cyclic diketones. For example, (3Z,6S)-3-benzylidene-6-isobutylpiperazine-2,5-dione (Compound 6, ) features a piperazine core substituted with benzylidene and isobutyl groups. These derivatives exhibit antiviral activity against H1N1 influenza (IC₅₀: 28.9 ± 2.2 μM for Compound 6) . In contrast, oxacyclotetradecane-2,5-dione lacks nitrogen atoms and has a larger macrocyclic structure, which may influence its bioavailability and target specificity.
1,3,4,6-Tetrathiapentalene-2,5-dione
This sulfur-rich heterocyclic dione (CAS 64394-45-2) contains a five-membered ring with four sulfur atoms. Its molecular weight (208.28 g/mol) and polar surface area differ significantly from oxacyclothis compound, reflecting divergent reactivity and solubility profiles .
Comparison with Linear Diones
Curcumin Analogs (Heptadiene-3,5-diones)
Curcumin derivatives, such as 1,7-bis(3,4-dimethoxyphenyl)-4,4-dimethyl-1,6-heptadiene-3,5-dione (TMC), are linear diketones with conjugated double bonds. These compounds inhibit DNA methyltransferase 1 (DNMT1) but suffer from poor oral bioavailability due to rapid metabolism . Oxacyclothis compound’s cyclic structure may confer enhanced metabolic stability compared to linear analogs.
4-Tetradecanone
A linear ketone (CAS 26496-20-8) with a single carbonyl group, 4-tetradecanone lacks the dual ketone functionality of oxacyclothis compound.
Physicochemical and Pharmacokinetic Properties
- Oxacyclothis compound : LogP = 3.01; molecular weight = 226.31 g/mol. Cyclic structure may enhance membrane permeability compared to linear analogs .
- Curcumin Analogs : High metabolic lability limits in vivo efficacy; structural modifications (e.g., TMC) aim to block metabolic sites .
Data Tables
Table 1: Structural and Functional Comparison
| Compound | Structure Type | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| Oxacyclothis compound | Macrocyclic | C₁₃H₂₂O₃ | 226.31 | Lactone, diketone |
| Piperazine-2,5-dione | Heterocyclic | C₁₄H₁₆N₂O₂ | 244.29 | Piperazine, diketone |
| TMC (Curcumin analog) | Linear | C₂₃H₂₆O₆ | 410.45 | Heptadiene, diketone, methoxy |
Preparation Methods
Substrate Selection and Reaction Conditions
Tricyclo[4.4.4.0]tetradecane-2,7-dione, a structurally related compound, has been synthesized via reductive alkylation of bicyclo[4.4.0]dec-1-ene-2,7-dione using sodium–ammonia (Na–NH₃) and 1,4-dibromobutane (Br(CH₂)₄Br). Although this yields a propellane dione, the methodology provides a template for adapting reductive alkylation to linear diketones. Key parameters include:
-
Temperature : Reactions are typically conducted at −78°C to 0°C to stabilize reactive intermediates.
-
Solvent : Ethers such as tetrahydrofuran (THF) or diethyl ether are preferred for their ability to dissolve alkali metals.
Mechanistic Considerations
The reaction proceeds through a single-electron transfer (SET) mechanism:
-
Na–NH₃ generates solvated electrons, which reduce the bicyclic dione to a radical anion.
-
The radical anion undergoes alkylation with 1,4-dibromobutane, forming a new carbon–carbon bond.
-
Subsequent protonation and rearrangement yield the linear diketone.
Table 1: Optimization of Reductive Alkylation for Diketone Synthesis
| Parameter | Optimal Condition | Yield (%) | Source |
|---|---|---|---|
| Temperature | −30°C | 78 | |
| Alkylating Agent | Br(CH₂)₄Br | 82 | |
| Reaction Time | 12 hours | 75 |
Electrochemical Decarboxylation of Malonic Acid Derivatives
Electrochemical methods offer a sustainable alternative for synthesizing diketones without stoichiometric reductants. This approach has been successfully applied to undecane-2,5-dione, providing a scalable pathway for this compound.
Substrate Preparation
Malonic acid derivatives functionalized with ketone groups serve as precursors. For example:
-
2-(3-Oxopentyl)malonic Acid : Generated via Michael addition of malonate esters to α,β-unsaturated ketones.
Electrolysis Conditions
-
Electrolyte : Ammonium salts (e.g., NH₄Cl) in methanol or aqueous HCl.
-
Voltage : 1.5–3.0 V to avoid overoxidation.
-
Electrodes : Graphite anode and stainless-steel cathode.
The process involves oxidative decarboxylation, wherein the malonic acid loses two CO₂ molecules, forming the diketone. A critical step is post-electrolysis treatment with 1 M HCl to hydrolyze intermediates, achieving yields up to 83%.
Table 2: Key Parameters in Electrochemical Synthesis
| Parameter | Value | Yield (%) | Source |
|---|---|---|---|
| Voltage | 2.5 V | 83 | |
| Acid Treatment Time | 12 hours | 85 | |
| Temperature | Room temperature | 80 |
Catalytic Hydrogenation of Unsaturated Precursors
Catalytic hydrogenation of α,β-unsaturated diketones provides a high-yield route to saturated analogs like this compound. Industrial-scale methods often employ this strategy due to its efficiency and scalability.
Substrate Design
-
2,5-Tetradecadienedione : Synthesized via aldol condensation of ketones or cross-coupling reactions.
Hydrogenation Conditions
-
Catalyst : Palladium on carbon (Pd/C) or Raney nickel.
-
Pressure : 50–200 atm H₂.
-
Solvent : Hexane or ethanol.
A study using Pd/C at 160°C and 22502.3 Torr H₂ achieved 90% yield of this compound. Notably, chemoselectivity is critical to avoid over-reduction of ketones to alcohols.
Table 3: Hydrogenation Optimization for this compound
Comparative Analysis of Synthesis Methods
Each method presents distinct advantages and limitations:
-
Reductive Alkylation : High yields but requires cryogenic conditions and hazardous reagents (e.g., Na–NH₃).
-
Electrochemical Decarboxylation : Environmentally friendly but necessitates specialized equipment.
-
Catalytic Hydrogenation : Scalable and efficient but risks over-reduction.
Table 4: Method Comparison for this compound Synthesis
| Method | Yield (%) | Cost | Scalability |
|---|---|---|---|
| Reductive Alkylation | 75–82 | High | Moderate |
| Electrochemical | 80–85 | Moderate | High |
| Hydrogenation | 85–90 | Low | High |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing Tetradecane-2,5-dione, and how can reaction efficiency be optimized?
- Methodological Answer : this compound can be synthesized via cyclization of dicarboxylic acid precursors or through ketone coupling reactions. For example, maleimide-based reagents (common in pyrrole-2,5-dione synthesis) may be adapted for analogous diketone formation . Optimization involves adjusting catalysts (e.g., acid/base conditions), temperature (typically 80–120°C), and solvent polarity (e.g., dichloromethane or methanol). Reaction progress should be monitored via TLC or GC-MS to identify intermediate stages and optimize yield.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the diketone structure, with characteristic carbonyl (C=O) signals near 200–220 ppm in ¹³C NMR. Infrared (IR) spectroscopy identifies carbonyl stretches at ~1700–1750 cm⁻¹. Mass spectrometry (MS) provides molecular ion confirmation (e.g., [M+H]⁺ for C₁₄H₂₄O₂). Cross-referencing with databases (e.g., NIST) ensures accuracy .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Work in a fume hood to avoid inhalation. Store in sealed containers under inert gas (e.g., nitrogen) in cool, dry conditions. Spills should be absorbed with inert materials (e.g., vermiculite) and disposed of as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermodynamic data (e.g., melting points, stability) for this compound?
- Methodological Answer : Discrepancies may arise from impurities or polymorphic forms. Purify via recrystallization (e.g., using ethanol/water mixtures) and validate purity via HPLC. Differential Scanning Calorimetry (DSC) can clarify melting behavior, while computational modeling (e.g., DFT) predicts thermodynamic stability. Compare results with structurally similar diones (e.g., oxacyclothis compound) to identify trends .
Q. What experimental design principles should guide studies on the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Design controlled experiments with variables such as catalyst type (e.g., palladium vs. organocatalysts), solvent polarity, and temperature. Use a fractional factorial design to isolate significant factors. Include negative controls (e.g., catalyst-free reactions) and replicate trials to ensure reproducibility. Data should be analyzed using ANOVA to assess statistical significance .
Q. How can this compound be functionalized for applications in biomaterials or drug delivery systems?
- Methodological Answer : Introduce functional groups (e.g., amines, thiols) via nucleophilic addition at the diketone sites. For example, conjugate with polyethylene glycol (PEG) to enhance solubility or with targeting ligands for drug delivery. Validate modifications using MALDI-TOF MS and assess biocompatibility via cell viability assays (e.g., MTT). Reference maleimide-based bioconjugation strategies for analogous systems .
Q. What strategies mitigate side reactions (e.g., over-oxidation or polymerization) during this compound synthesis?
- Methodological Answer : Use radical inhibitors (e.g., BHT) in free-radical-prone reactions. Control reaction atmosphere (e.g., argon) to prevent oxidation. Optimize stoichiometry to avoid excess reagents (e.g., oxidizing agents). Monitor reaction kinetics via in-situ IR or Raman spectroscopy to terminate reactions at optimal conversion points .
Data Analysis & Interpretation
Q. How should researchers statistically validate reproducibility in this compound synthesis yields?
- Methodological Answer : Perform triplicate syntheses under identical conditions. Calculate mean yield and standard deviation. Use Student’s t-test to compare results across batches. For outlier detection, apply Grubbs’ test. Report confidence intervals (e.g., 95%) to quantify uncertainty .
Q. What computational tools are recommended for modeling the electronic structure of this compound?
- Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-31G(d) basis sets predicts molecular orbitals, charge distribution, and reactivity. Software like Gaussian or ORCA can simulate IR/NMR spectra for comparison with experimental data. Solvent effects are modeled using PCM (Polarizable Continuum Model) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
